Sodium 1-naphthalenesulfonate
Overview
Description
Sodium 1-naphthalenesulfonate is an organic compound with the molecular formula C10H7NaO3S. It is a sodium salt of 1-naphthalenesulfonic acid and appears as a white crystalline solid. This compound is known for its solubility in water and is commonly used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-naphthalenesulfonate is typically synthesized by sulfonating naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions involve heating naphthalene with concentrated sulfuric acid to form 1-naphthalenesulfonic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation of naphthalene using sulfuric acid, followed by neutralization and purification processes. The product is then recrystallized from water or aqueous acetone to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-naphthalenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Substitution Products: Depending on the reagent used, products such as halogenated or nitrated naphthalenesulfonates can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.
Scientific Research Applications
Sodium 1-naphthalenesulfonate has a wide range of applications in scientific research:
Biology: The compound is employed in the resolution of dichlorophenol isomers by gas chromatography.
Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industry: this compound is used as a superplasticizer in concrete, improving its workability and strength.
Mechanism of Action
The mechanism of action of sodium 1-naphthalenesulfonate primarily involves its role as a surfactant and dispersing agent. The sulfonate group enhances the solubility of hydrophobic compounds in water, facilitating their interaction with other molecules. In chromatography, it aids in the separation of complex mixtures by interacting with specific analytes and altering their retention times .
Comparison with Similar Compounds
- Sodium 2-naphthalenesulfonate
- 1-Naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid
Comparison: Sodium 1-naphthalenesulfonate is unique due to its specific position of the sulfonate group on the naphthalene ring, which influences its reactivity and applications. Compared to sodium 2-naphthalenesulfonate, it has different electrophilic substitution patterns and slightly varied solubility properties. The presence of the sulfonate group in the 1-position also affects its interaction with other molecules in chromatographic applications .
Properties
IUPAC Name |
sodium;naphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEHAIZHJZLEPQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042394 | |
Record name | Sodium 1-naphthalenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-14-3, 1321-69-3 | |
Record name | Sodium 1-naphthalenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium naphthalenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalenesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 1-naphthalenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium naphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium naphthalenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 1-NAPHTHALENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAI7V3C3PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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